6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexyl group attached to a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reactions typically involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.
Scientific Research Applications
6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler analog without the cyclohexyl group.
Tetralin: Another related compound with similar structural features.
Uniqueness
The presence of the cyclohexyl group in 6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
31689-83-5 |
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Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
6-cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O2/c18-17(19)16-8-4-7-14-11-13(9-10-15(14)16)12-5-2-1-3-6-12/h9-12,16H,1-8H2,(H,18,19) |
InChI Key |
QBGRGTVSLSYIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C(CCC3)C(=O)O |
Origin of Product |
United States |
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